molecular formula C8H16O2 B3201624 methyl (2R)-2,4-dimethylpentanoate CAS No. 101968-10-9

methyl (2R)-2,4-dimethylpentanoate

Cat. No.: B3201624
CAS No.: 101968-10-9
M. Wt: 144.21 g/mol
InChI Key: YVRSBVTZWFNBRU-SSDOTTSWSA-N
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Description

Methyl (2R)-2,4-dimethylpentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is derived from 2,4-dimethylpentanoic acid and methanol. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2R)-2,4-dimethylpentanoate can be synthesized through the esterification of 2,4-dimethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2,4-dimethylpentanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2,4-dimethylpentanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products

    Hydrolysis: 2,4-dimethylpentanoic acid and methanol.

    Reduction: 2,4-dimethylpentanol.

    Transesterification: A different ester and alcohol depending on the reactants used.

Scientific Research Applications

Methyl (2R)-2,4-dimethylpentanoate has various applications in scientific research:

    Chemistry: Used as a starting material or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a flavoring agent in pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavorings, and as a solvent in chemical processes.

Mechanism of Action

The mechanism of action of methyl (2R)-2,4-dimethylpentanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may have their own biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl butanoate: Another ester with a similar structure but different alkyl groups.

    Ethyl (2R)-2,4-dimethylpentanoate: Similar ester with an ethyl group instead of a methyl group.

    Methyl (2S)-2,4-dimethylpentanoate: The enantiomer of methyl (2R)-2,4-dimethylpentanoate.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or other similar esters. Its specific structure also influences its physical and chemical properties, making it suitable for particular applications in research and industry.

Properties

IUPAC Name

methyl (2R)-2,4-dimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-6(2)5-7(3)8(9)10-4/h6-7H,5H2,1-4H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRSBVTZWFNBRU-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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